molecular formula C22H35N3O2 B11819583 tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11819583
M. Wt: 373.5 g/mol
InChI Key: VTFLRMYIGAHHSN-UHFFFAOYSA-N
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Description

tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl group, and a pyridinyl group substituted with a methylpiperidinyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridinyl intermediate: This step involves the reaction of a suitable pyridine derivative with a methylpiperidine compound under controlled conditions to form the desired pyridinyl intermediate.

    Introduction of the cyclohexyl group: The pyridinyl intermediate is then reacted with a cyclohexyl halide in the presence of a base to introduce the cyclohexyl group.

    Carbamate formation: Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate, resulting in the formation of the desired carbamate compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: In biological research, the compound may be used as a probe or ligand to study specific biochemical pathways or molecular interactions.

    Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the pyridinyl group may interact with aromatic residues in the active site of an enzyme, while the piperidinyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can lead to changes in biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

tert-Butyl cyclohexyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    tert-Butyl carbamate: This compound shares the tert-butyl carbamate functional group but lacks the cyclohexyl and pyridinyl moieties, resulting in different chemical properties and reactivity.

    Cyclohexyl carbamate: This compound contains the cyclohexyl carbamate group but lacks the pyridinyl and piperidinyl moieties, leading to distinct applications and reactivity.

    Pyridinyl carbamate: This compound includes the pyridinyl carbamate group but lacks the cyclohexyl and piperidinyl moieties, resulting in unique chemical behavior and applications.

The presence of the cyclohexyl, pyridinyl, and piperidinyl groups in this compound imparts specific properties that differentiate it from these similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H35N3O2

Molecular Weight

373.5 g/mol

IUPAC Name

tert-butyl N-cyclohexyl-N-[5-(1-methylpiperidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C22H35N3O2/c1-22(2,3)27-21(26)25(18-10-6-5-7-11-18)20-14-13-17(16-23-20)19-12-8-9-15-24(19)4/h13-14,16,18-19H,5-12,15H2,1-4H3

InChI Key

VTFLRMYIGAHHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3CCCCN3C

Origin of Product

United States

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